1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate is a compound that belongs to the class of ionic liquids. These are salts in the liquid state, which are typically composed of an organic cation and an inorganic or organic anion. This particular compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate can be synthesized through a quaternization reaction. This involves the reaction of 1-methylpyrrolidine with ethyl bromide to form 1-ethyl-1-methylpyrrolidinium bromide. This intermediate is then reacted with 4-methylbenzenesulfonic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of solvents to facilitate the reaction and purification steps .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: It can undergo redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, which can replace the sulfonate group under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although the conditions need to be carefully controlled to prevent over-oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-ethyl-1-methylpyrrolidin-1-ium hydroxide .
Scientific Research Applications
1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions due to its ionic nature and ability to dissolve a wide range of compounds.
Biology: The compound is used in the extraction and purification of biomolecules, as it can disrupt cell membranes and solubilize proteins and nucleic acids.
Mechanism of Action
The mechanism by which 1-ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, such as proteins and nucleic acids, by disrupting their structure and function. This is achieved through electrostatic interactions and hydrogen bonding. In electrochemical applications, the compound facilitates the transfer of ions, enhancing the efficiency of devices like batteries and supercapacitors .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-1-methylpyrrolidinium bromide
- 1-Ethyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide
- Pyridinium p-toluenesulfonate
Uniqueness
1-Ethyl-1-methylpyrrolidin-1-ium 4-methylbenzenesulfonate is unique due to its combination of the pyrrolidinium cation and the 4-methylbenzenesulfonate anion. This gives it a distinct set of properties, such as high thermal stability and the ability to dissolve a wide range of materials, making it particularly useful in various scientific and industrial applications .
Properties
Molecular Formula |
C14H23NO3S |
---|---|
Molecular Weight |
285.40 g/mol |
IUPAC Name |
1-ethyl-1-methylpyrrolidin-1-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H16N.C7H8O3S/c1-3-8(2)6-4-5-7-8;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
JGOLWGBGFTUANW-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1(CCCC1)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.